Cas no 1696947-86-0 (3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine)

3-(4-Chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine is a cyclopropane-derived amine compound featuring a chlorothiophene moiety, which imparts unique electronic and steric properties. Its rigid cyclopropane backbone enhances structural stability, while the chlorothiophene group contributes to potential reactivity in cross-coupling or further functionalization. The dimethyl substitution on the cyclopropane ring may improve metabolic stability, making it a valuable intermediate in pharmaceutical or agrochemical synthesis. This compound’s distinct structure offers versatility in designing biologically active molecules, particularly in medicinal chemistry for targeting specific receptors or enzymes. Its well-defined stereochemistry and functional groups allow for precise modifications, supporting applications in drug discovery and material science.
3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine structure
1696947-86-0 structure
Product Name:3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:1696947-86-0
MF:C10H14ClNS
MW:215.74286031723
CID:5941421
PubChem ID:130488646
Update Time:2025-08-02

3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1964527
    • 1696947-86-0
    • [3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • Inchi: 1S/C10H14ClNS/c1-10(2)7(4-12)9(10)8-3-6(11)5-13-8/h3,5,7,9H,4,12H2,1-2H3
    • InChI Key: QTTNQRACJBRWJR-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=C1)C1C(CN)C1(C)C

Computed Properties

  • Exact Mass: 215.0535483g/mol
  • Monoisotopic Mass: 215.0535483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.3Ų

3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine

Introduction to 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 1696947-86-0)

3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number 1696947-86-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by a thiophene core, which is a pivotal structural motif in many biologically active molecules. The presence of a chloro substituent at the 4-position of the thiophene ring and a dimethylcyclopropyl side chain introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The structural features of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine contribute to its potential pharmacological activity. Thiophene derivatives are well-known for their role in various therapeutic applications, including antiviral, antibacterial, and anticancer agents. The chloro group enhances the lipophilicity and metabolic stability of the molecule, while the bulky dimethylcyclopropyl group can influence binding affinity and selectivity. These attributes make it an intriguing subject for medicinal chemists seeking to develop novel therapeutic entities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine with biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies have indicated potential binding to cytochrome P450 enzymes, which are pivotal in drug metabolism. Additionally, the thiophene scaffold may facilitate interactions with DNA or RNA-binding proteins, opening avenues for applications in oncology and anti-inflammatory therapies.

The synthesis of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group on the thiophene ring typically employs chlorination reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent functionalization with the dimethylcyclopropyl side chain necessitates specialized coupling techniques like Buchwald-Hartwig coupling or reductive amination. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yield and purity.

In vitro studies have begun to unravel the pharmacological profile of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine. Initial assays have shown modest inhibitory activity against certain kinases and proteases, suggesting its potential as an antimicrobial or anticancer agent. The compound's ability to disrupt protein-protein interactions or inhibit key enzymatic pathways could lead to novel therapeutic interventions. However, further research is needed to optimize its efficacy and safety profiles before it can be considered for clinical development.

The role of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine in drug discovery is further underscored by its structural versatility. Medicinal chemists can modify various functional groups within the molecule to fine-tune its biological activity. For example, replacing the chloro group with other electron-withdrawing or electron-donating substituents could alter its binding affinity and selectivity. Such modifications are essential for developing lead compounds with improved pharmacokinetic properties.

Advances in green chemistry have also influenced the synthesis of 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine. Researchers are exploring solvent-free reactions, catalytic methods, and biocatalysis to minimize waste and energy consumption. These sustainable approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing while maintaining high product quality.

The future direction of research on 3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine includes both preclinical testing and structural optimization. Preclinical studies will assess its toxicity profile, pharmacokinetics, and potential side effects in animal models. Concurrently, computational methods will aid in designing analogs with enhanced activity and reduced toxicity. Collaborative efforts between academia and industry are crucial for translating these findings into clinical applications.

In conclusion,3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 1696947-86-0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies aim to elucidate its mechanisms of action and optimize its therapeutic potential. As our understanding of molecular interactions continues to advance,3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropylmethanamine may play a significant role in developing novel treatments for various diseases.

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